8-DY547-cGMP

Description

Properties

Molecular Formula |

C42H55N8Na2O14PS3 |

|---|---|

Molecular Weight |

1069.1 g/mol |

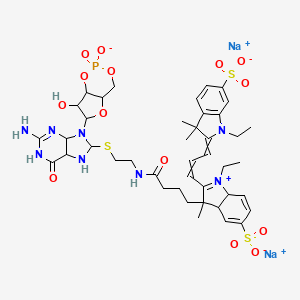

IUPAC Name |

disodium;2-[3-[3-[4-[2-[[2-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-oxo-4,5,7,8-tetrahydro-1H-purin-8-yl]sulfanyl]ethylamino]-4-oxobutyl]-1-ethyl-3-methyl-5-sulfonato-3a,7a-dihydroindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-6-sulfonate |

InChI |

InChI=1S/C42H57N8O14PS3.2Na/c1-6-48-27-16-14-23(67(56,57)58)20-26(27)42(5,31(48)11-8-10-30-41(3,4)25-15-13-24(68(59,60)61)21-28(25)49(30)7-2)17-9-12-32(51)44-18-19-66-40-45-33-36(46-39(43)47-37(33)53)50(40)38-34(52)35-29(63-38)22-62-65(54,55)64-35;;/h8,10-11,13-16,20-21,26-27,29,33-36,38,40,45,52H,6-7,9,12,17-19,22H2,1-5H3,(H6-,43,44,46,47,51,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2 |

InChI Key |

VKTWASDKFOZMCE-UHFFFAOYSA-L |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4C=CC(=CC4C3(C)CCCC(=O)NCCSC5NC6C(N5C7C(C8C(O7)COP(=O)(O8)[O-])O)N=C(NC6=O)N)S(=O)(=O)[O-])CC)(C)C.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 8-DY547-cGMP – A Precision Tool for cGMP Signaling Analysis

[1]

Executive Summary

This guide details the physicochemical properties, mechanistic utility, and experimental application of 8-[DY-547]-AET-cGMP (and its modern successor, 8-[DY-547P1]-AET-cGMP).[1] As a high-performance fluorescent analog of cyclic Guanosine Monophosphate (cGMP), this molecule is critical for mapping cGMP-dependent signaling pathways, specifically targeting Protein Kinase G (PKG) and Cyclic Nucleotide-Gated (CNG) channels.[1]

Unlike generic tracers, the specific attachment of the DY-547 fluorophore at the 8-position of the guanine ring via an aminoethylthio (AET) spacer preserves the structural integrity required for high-affinity binding while providing a distinct spectral window (Ex 557 nm / Em 574 nm) that avoids autofluorescence interference common in biological samples.[1]

Part 1: Physicochemical Profile & Molecular Logic[1]

Structural Integrity & Spectral Properties

The core utility of 8-DY547-cGMP lies in its high molar extinction coefficient (

Table 1: Physicochemical Specifications

| Property | Specification | Experimental Implication |

| Chemical Name | 8-(2-[DY-547]-aminoethylthio)-cGMP | Modification at C8 position often confers resistance to hydrolysis by certain Phosphodiesterases (PDEs).[1] |

| Excitation Max ( | 557 nm | Excitable by standard 532 nm or 561 nm lasers; reduces background vs. blue/green excitation.[1] |

| Emission Max ( | 574 nm | Distinct orange-red emission; minimizes spectral overlap with GFP/FITC.[1] |

| Extinction Coeff.[1][2][3][4][5][6] ( | ~150,000 L[1][4][6][7]·mol⁻¹·cm⁻¹ | High brightness allows for low-concentration usage (nM range), minimizing perturbation of equilibrium.[1] |

| Solubility | Water/Aqueous Buffers | Highly soluble; however, stock solutions should be prepared in water/buffer and aliquoted to prevent freeze-thaw degradation.[1] |

| Membrane Permeability | Impermeable | Due to the phosphate group charge, it requires microinjection, electroporation, or permeabilization for live-cell internal use.[1] |

Mechanistic Selectivity

The 8-position modification is not arbitrary. In native cGMP, the guanine ring rotates between syn and anti conformations.[1]

-

PKG Activation: PKG (cGK) generally tolerates 8-substituted analogs well (often preferring the syn conformation induced by bulky 8-substituents), making this analog a potent activator and high-affinity ligand.[1]

-

CNG Channels: It has been validated as a potent agonist for CNGA2 channels, often opening them with efficiency comparable to native cGMP but allowing for simultaneous optical tracking.[1]

Part 2: Experimental Workflows

Primary Application: Fluorescence Polarization (FP) Binding Assay

The most robust application for 8-DY547-cGMP is as a tracer in Fluorescence Polarization (FP) assays to screen for cGMP-binding proteins or to displace the tracer with non-labeled competitors (High-Throughput Screening).[1]

Mechanistic Principle

FP relies on the rotational correlation time of the fluorophore.[1]

-

Free Tracer: Small molecule, rotates rapidly.[1] Emits depolarized light.[1]

-

Bound Tracer: Complexed with a large protein (e.g., PKG), rotates slowly.[1] Emits highly polarized light.[1]

Figure 1: Fluorescence Polarization Principle. Free tracer rotates fast, depolarizing emission.[1] Bound tracer rotates slowly, retaining polarization.[1]

Protocol: Saturation Binding Assay (Determination of )

Objective: Determine the affinity (

Reagents:

-

Tracer: 8-DY547-cGMP (Stock 10

M in water).[1] -

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20 (Critical to prevent tracer sticking to plates).[1]

-

Protein: Recombinant PKG or CNG channel fragment.[1]

Step-by-Step Methodology:

-

Tracer Preparation: Dilute 8-DY547-cGMP to a fixed concentration of 5 nM in Assay Buffer. (Note: Tracer concentration must be

for accurate estimation, but sufficiently above the detection limit). -

Protein Titration: Prepare a 1:2 serial dilution of the target protein in Assay Buffer (e.g., from 1

M down to 0.1 nM).[1] -

Plate Setup: Use black, low-binding 384-well microplates.

-

Incubation: Incubate for 30–60 minutes at Room Temperature (protected from light).

-

Read: Measure Fluorescence Polarization (Ex 550nm / Em 580nm).

-

Analysis: Plot mP vs. log[Protein]. Fit to a sigmoidal dose-response curve (4-parameter logistic) to calculate

.[1]

Part 3: Troubleshooting & Self-Validating Controls

To ensure Scientific Integrity , every experiment must include internal validity checks.[1]

Table 2: Troubleshooting Matrix

| Observation | Root Cause Analysis | Corrective Action |

| Low Polarization Window ( | 1. Tracer degradation.2. Protein inactive.3.[1] Tracer concentration too high. | 1. Check tracer purity via HPLC.2. Use a known binder (antibody) as positive control.3.[1] Lower tracer conc. to 1-5 nM.[1] |

| "Hook Effect" (Signal drops at high protein conc.) | Fluorescence quenching or aggregation at high protein density.[1] | Reduce maximum protein concentration; check for aggregation using dynamic light scattering (DLS).[1] |

| High Background / Noise | Tracer sticking to plasticware.[1] | Critical: Ensure 0.01% Tween-20 or Triton X-100 is in the buffer.[1] Use "Non-Binding Surface" (NBS) plates.[1] |

The "Z-Factor" Validation

For drug development professionals using this for High-Throughput Screening (HTS), you must validate the assay quality using the Z-factor (

Part 4: Advanced Workflow - Competitive Displacement

Once the

Figure 2: HTS Competitive Displacement Workflow. Compounds that bind the target displace the tracer, lowering the polarization signal.[1]

References

-

Biolog Life Science Institute. Technical Information: 8-[DY-547]-AET-cGMP (Cat.[1][7] No. D 087 / D 224).[1][6] Retrieved from [1]

-

Biskup, C., et al. (2007). Relating ligand binding to activation gating in CNGA2 channels.[1][7] Nature, 446, 440-443.[1][6][7]

-

Kusch, J., et al. (2010). Interdependence of receptor activation and ligand binding in HCN2 channels.[1] Neuron, 67, 75-85.[1][5] (Contextual reference for DY-547 analog behavior).

-

Molecular Devices. Fluorescence Polarization Principles & Applications. (General grounding for FP methodology).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cGMP BIOLOG Life Science Institute [biolog.de]

- 3. 8-Fluo-AET-c-diGMP BIOLOG Life Science Institute [biolog.de]

- 4. 2'-[DY-547]-AHC-c-diGMP BIOLOG Life Science Institute [biolog.de]

- 5. 8-[DY-547]-AET-cAMP BIOLOG Life Science Institute [biolog.de]

- 6. 8-[DY-547]-AET-cGMP BIOLOG Life Science Institute [biolog.de]

- 7. biolog.de [biolog.de]

Technical Guide: Comparative Biological Activity of 8-DY547-cGMP vs. Native cGMP

Executive Summary

This technical guide provides a rigorous comparison between the native second messenger guanosine-3',5'-cyclic monophosphate (cGMP) and its fluorescent analog, 8-(2-[DY-547]-aminoethylthio)-cGMP (8-DY547-cGMP) .[1][2]

Designed for researchers investigating the nitric oxide (NO)/cGMP signaling axis, this document establishes that while 8-DY547-cGMP retains the functional capacity to bind and activate key effectors (specifically CNGA2 channels and Protein Kinase G), its physicochemical modifications at the C8 position confer resistance to phosphodiesterase (PDE) hydrolysis .[1][2] This distinct stability profile makes it an exceptional tool for steady-state imaging and binding kinetics but requires careful experimental design when temporal resolution of cGMP degradation is a variable.[1][2]

Part 1: Structural & Physicochemical Basis[1][2]

The divergence in biological activity between native cGMP and 8-DY547-cGMP is rooted in their structural differences.[1][2] The native molecule is a small, hydrophilic nucleotide subject to rapid enzymatic turnover. The analog is a synthetic conjugate designed for durability and detection.[2]

Molecular Architecture Comparison

| Feature | Native cGMP | 8-DY547-cGMP | Impact on Bio-Activity |

| Molecular Weight | 345.2 g/mol | ~1063 g/mol (Na salt) | The analog is significantly bulkier, affecting diffusion rates in crowded cytosol.[1][2] |

| Modification Site | None | C8 Position of Guanine | Substitutions at C8 force the glycosidic bond into the syn or anti conformation. 8-DY547 favors the anti-conformation , which mimics the bioactive state preferred by PKG and CNG channels. |

| Fluorophore | None | DY-547 (Cyanine derivative) | Provides spectral properties ( |

| Hydrophobicity | Hydrophilic | Amphiphilic | The DY-547 moiety adds hydrophobic character, potentially increasing membrane association if not washed, but generally remains water-soluble.[1][2] |

The "C8-Position" Strategy

The C8 position of the guanine ring is the preferred site for chemical modification because it projects the substituent away from the ribose phosphate cyclization center.[2] This minimizes steric interference with the primary binding pockets of cGMP-dependent protein kinase (PKG) and Cyclic Nucleotide-Gated (CNG) channels, which primarily recognize the ribose-phosphate backbone and the N1/N2 positions of the guanine base.[1][2]

Part 2: Biological Activity Profile[2]

Cyclic Nucleotide-Gated (CNG) Channels

Verdict: Equal Efficacy, High Affinity.[1][2]

Research validated by Biskup et al. (2007) confirms that 8-DY547-cGMP is a potent agonist for CNGA2 channels (olfactory type).[1][2]

-

Activation: The analog opens CNGA2 channels with equal efficiency to native cGMP.

-

Kinetics: Control of channel activity is rapid and reversible.

-

Application: This makes 8-DY547-cGMP the gold standard for correlating ligand binding density (fluorescence) with channel open probability (current) in real-time patch-clamp fluorometry (PCF).[1][2]

Protein Kinase G (PKG) Interaction

Verdict: Potent Activator with Altered Kinetics.[1]

-

Binding: 8-substituted analogs generally exhibit high affinity for the catalytic sites of PKG I and II.[1][2] The bulky fluorophore does not abolish binding.[2]

-

Activation: It functions as a full activator.[2] However, unlike native cGMP, which induces a transient activation pulse followed by hydrolysis, 8-DY547-cGMP causes sustained activation .[1][2]

-

Mechanism: The analog locks the kinase in an active conformation longer because it is not cleared by local PDEs.[2]

Phosphodiesterase (PDE) Hydrolysis

Verdict: High Resistance (The "Stability Artifact").[1]

Native cGMP is hydrolyzed by PDE5, PDE2, and PDE9 into inactive 5'-GMP.[2]

-

Steric Hindrance: The bulky DY-547 group at position 8 sterically clashes with the catalytic pocket of most PDEs, preventing the hydrolysis of the 3',5'-cyclic bond.[2]

-

Experimental Consequence: 8-DY547-cGMP is effectively PDE-resistant .[1][2]

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergence in processing between the native messenger and the fluorescent tool.

Caption: Comparative signaling flux. Note the blockage of PDE-mediated hydrolysis for the 8-DY547-cGMP analog, leading to sustained effector activation.[1][2]

Part 4: Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This protocol utilizes the slower rotation of 8-DY547-cGMP when bound to a large protein (PKG or antibody) to measure binding affinity (

Reagents:

-

Tracer: 8-DY547-cGMP (1 nM final concentration).

-

Receptor: Recombinant PKG I

or cGMP-specific antibody.[1][2] -

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

, 1 mM EDTA, 0.05% Tween-20.[1][2]

Workflow:

-

Preparation: Dilute 8-DY547-cGMP to 2 nM in assay buffer (2x stock).

-

Titration: Prepare a serial dilution of the Receptor protein (e.g., 0.1 nM to 10

M). -

Incubation: Mix 10

L of Tracer with 10 -

Equilibrium: Incubate for 30 minutes at Room Temperature (RT) in the dark.

-

Measurement: Read Fluorescence Polarization (Ex 550 nm / Em 570 nm).

-

Data Analysis: Plot mP vs. log[Receptor]. Fit to a sigmoidal dose-response curve to determine

.[1][2]

Workflow Diagram: Binding Assay

Caption: Step-by-step workflow for determining binding affinity using Fluorescence Polarization.

Part 5: Troubleshooting & Artifact Management[1][2]

As a Senior Application Scientist, I advise strictly monitoring the following variables to ensure data integrity:

-

The "Sticky" Factor: The DY-547 fluorophore is more hydrophobic than the native nucleotide.[2]

-

Photobleaching: While DY-547 is relatively stable, continuous excitation in patch-clamp fluorometry will degrade the signal.[1][2]

-

Mitigation: Use shuttered excitation. Limit exposure to <100 ms pulses during recording.

-

-

Concentration Verification: Lyophilized fluorescent nucleotides can be hygroscopic.[1][2]

References

-

Biskup, C., Kusch, J., Schulz, E., et al. (2007). Relating ligand binding to activation gating in CNGA2 channels.[1][2] Nature, 446, 440–443.[3] [1]

-

Biolog Life Science Institute. (n.d.).[1][2] Technical Information: 8-[DY-547]-AET-cGMP. Biolog Product Data.

-

Kusch, J., et al. (2010).[2] Interdependence of Receptor Activation and Ligand Binding in HCN2 Pacemaker Channels.[2] Neuron, 67, 75-85.[2]

-

Corrie, J. E., et al. (2005). Dynamic measurement of the affinity of the cyclic GMP-dependent protein kinase for its effectors.[2] Journal of Biological Chemistry.

Sources

fluorescence quantum yield of 8-DY547-cGMP conjugate

An In-Depth Technical Guide to the Fluorescence Quantum Yield of 8-DY547-cGMP

Executive Summary

The fluorescent cyclic nucleotide analog, 8-(DY-547)-cGMP, has emerged as a powerful tool for researchers investigating the intricate roles of cyclic guanosine monophosphate (cGMP) in cellular signaling. As a second messenger, cGMP modulates a vast array of physiological processes, from cardiovascular homeostasis to neuronal function, primarily through its interaction with protein kinases, phosphodiesterases, and cyclic nucleotide-gated (CNG) ion channels.[1][2] The utility of 8-DY547-cGMP in these studies is intrinsically linked to its photophysical properties, chief among them being its fluorescence quantum yield (Φf).

The quantum yield, defined as the ratio of photons emitted to photons absorbed, is the ultimate measure of a fluorophore's efficiency and a critical parameter for the quantitative interpretation of fluorescence-based assays.[3][4][5] A high quantum yield is essential for achieving the sensitivity required to detect subtle biological events. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles underpinning fluorescence quantum yield, its determining factors, and a validated, field-proven protocol for its accurate measurement. By synthesizing foundational theory with practical, step-by-step instruction, this document serves as an authoritative resource for harnessing the full quantitative power of 8-DY547-cGMP in advanced biological research.

The 8-DY547-cGMP Conjugate: A Molecular Profile

The 8-DY547-cGMP conjugate is a chimeric molecule engineered for a specific purpose: to visualize and quantify cGMP-mediated events in real-time. It consists of two key moieties:

-

Guanosine 3',5'-cyclic monophosphate (cGMP): The biologically active component that mimics the endogenous second messenger, allowing it to bind to cGMP-specific effector proteins.[1] The point of attachment at the C8 position is strategically chosen to minimize interference with the ribose and phosphate groups critical for protein recognition.[6]

-

DY-547 Fluorophore: A bright and photostable fluorescent dye from the Dyomics family.[7] This dye is characterized by strong absorption in the yellow-green region of the spectrum and an orange-red emission, making it well-suited for use with common laser lines and filter sets.

This combination allows 8-DY547-cGMP to act as a functional probe, for instance, in studying the activation of CNG channels with an efficiency comparable to that of native cGMP.[8]

Core Photophysical Properties

A precise understanding of the conjugate's spectral characteristics is the prerequisite for any quantitative measurement.

| Property | Value | Source |

| Excitation Maximum (λex) | ~557-558 nm | [9][10] |

| Emission Maximum (λem) | ~574 nm | [9][10] |

| Molar Extinction Coefficient (ε) | 150,000 L·mol⁻¹·cm⁻¹ (in EtOH) | [10][11] |

| Fluorescence Quantum Yield (Φf) | Subject of this Guide |

The Principle of Fluorescence Quantum Yield (Φf)

When a fluorophore like DY-547 absorbs a photon, it transitions to an excited electronic state. The molecule cannot remain in this high-energy state indefinitely and must return to its ground state. The fluorescence quantum yield quantifies the probability that this return will occur via the emission of a photon (fluorescence) as opposed to non-radiative pathways like internal conversion (heat loss) or intersystem crossing.[4]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A Φf value of 1.0 represents perfect efficiency, where every absorbed photon results in an emitted fluorescent photon. In practice, values are less than 1. The Φf of a conjugate like 8-DY547-cGMP is not solely determined by the intrinsic properties of the DY-547 dye. The covalent attachment of the cGMP moiety and the local microenvironment both exert significant influence.

Causality of Quantum Yield Variation

Several factors can alter the electronic environment of the fluorophore and thus its quantum yield:

-

Molecular Structure & Conjugation: The attachment of cGMP can introduce new rotational or vibrational modes, creating non-radiative decay pathways that "quench" fluorescence and lower the Φf compared to the free dye. Conversely, if conjugation restricts motions that would otherwise lead to non-radiative decay, it can enhance the Φf.[12]

-

Solvent Environment: Solvent polarity, viscosity, and hydrogen-bonding capacity can stabilize or destabilize the excited state, directly impacting the rates of radiative versus non-radiative decay.[13] More viscous solvents, for example, can limit collisional quenching and increase fluorescence intensity.[13]

-

pH and Temperature: Changes in pH can alter the protonation state of the fluorophore or the attached biomolecule, affecting its electronic structure.[14] Increased temperature generally leads to more frequent collisions and vibrations, increasing the rate of non-radiative decay and thus lowering the Φf.

-

Concentration: At high concentrations, fluorophores can undergo self-quenching, where an excited molecule transfers its energy to a ground-state molecule of the same type, a non-radiative process that drastically reduces the measured Φf.[4]

Methodologies for Determining Fluorescence Quantum Yield

Two primary methods exist for measuring Φf: the absolute method and the relative method.

-

Absolute Method: This technique uses an integrating sphere to collect all photons emitted from the sample in all directions.[15] While considered the gold standard for accuracy, it requires highly specialized and calibrated instrumentation not available in most laboratories.[5]

-

Relative Method: This is the most common and accessible approach. It involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized fluorescent standard with a known quantum yield.[4][16][17] The logic is that if two solutions absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[4] This is the method detailed in this guide.

The workflow for the relative method is a self-validating system. By preparing a dilution series and plotting fluorescence versus absorbance, the linearity of the resulting curve confirms that the measurements were taken in a concentration range free from inner-filter and self-quenching artifacts.

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

A Validated Protocol for Measuring the Φf of 8-DY547-cGMP

This protocol describes the relative determination of Φf using the comparative method, which relies on plotting integrated fluorescence intensity versus absorbance.[17] This approach is robust and provides high accuracy by utilizing the slope of the calibration line.[17]

Materials and Reagents

-

Test Compound: 8-DY547-cGMP, high purity (≥98%).

-

Reference Standard: Rhodamine 101 (Laser Grade, >99%). Its quantum yield in ethanol is well-documented (Φf ≈ 1.0).

-

Solvent: Ethanol (Spectroscopic Grade, anhydrous). Using the same solvent for both the standard and the sample eliminates the need for a refractive index correction, reducing a potential source of error.[18]

-

Equipment:

-

Calibrated UV-Vis Spectrophotometer.

-

Calibrated Spectrofluorometer with spectral correction capabilities.

-

Quartz cuvettes (1 cm path length).

-

Calibrated micropipettes and Class A volumetric flasks.

-

Selection of the Reference Standard

The choice of standard is critical. Rhodamine 101 is an excellent choice for determining the Φf of 8-DY547-cGMP for several reasons:

-

Spectral Overlap: Its absorption spectrum overlaps with that of DY-547, allowing for excitation at the same wavelength (~550-560 nm).

-

High & Stable Φf: It has a very high and environmentally stable quantum yield in ethanol.

-

Chemical Stability: It is photochemically stable under typical measurement conditions.

Sample Preparation (Self-Validating Dilution Series)

Causality: All solutions must be prepared with extreme care using high-purity reagents to avoid fluorescent contaminants.[19] Work should be performed under subdued light to prevent photobleaching. The dilution series is designed to ensure measurements are made in the linear range of the Beer-Lambert law, where absorbance is directly proportional to concentration.

-

Prepare Stock Solutions (1 mM): Accurately weigh and dissolve 8-DY547-cGMP and Rhodamine 101 in spectroscopic grade ethanol to create 1 mM stock solutions. Store these stocks in the dark at -20°C.

-

Prepare Working Solutions (10 µM): Dilute the 1 mM stock solutions with ethanol to create 10 µM working solutions.

-

Prepare Dilution Series: From the 10 µM working solutions, prepare a series of at least five dilutions for both the standard and the 8-DY547-cGMP sample. The target absorbance for the most concentrated solution in the series should be approximately 0.1 AU at the chosen excitation wavelength. This is a critical step to prevent the inner filter effect, where the sample itself reabsorbs emitted light. A typical series might have absorbances of ~0.02, 0.04, 0.06, 0.08, and 0.1.

-

Prepare a Solvent Blank: Use the same spectroscopic grade ethanol for background correction.

Spectroscopic Measurements

Causality: Instrument settings must be kept identical for the measurements of the reference standard and the test sample to ensure comparability.

-

Absorbance Measurement:

-

Set the excitation wavelength on the UV-Vis spectrophotometer (e.g., 558 nm).

-

Record the absorbance of the solvent blank.

-

Measure and record the absorbance of each dilution of both Rhodamine 101 and 8-DY547-cGMP at the excitation wavelength.

-

-

Fluorescence Measurement:

-

Transfer the same solutions used for absorbance measurements to the spectrofluorometer.

-

Set the excitation wavelength to the same value used for absorbance measurements (e.g., 558 nm).

-

Set the emission scan range to cover the entire emission profile of both dyes (e.g., 565 nm to 750 nm).

-

Use identical excitation and emission slit widths for all measurements. The slit widths should be narrow enough to minimize spectral distortion but wide enough to ensure a good signal-to-noise ratio.

-

Record the fluorescence spectrum of the solvent blank.

-

Record the fluorescence spectrum for each dilution of both Rhodamine 101 and 8-DY547-cGMP.

-

Data Analysis and Calculation

-

Correct Spectra: Subtract the solvent blank's spectrum from each of the recorded fluorescence spectra.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the curve) for each blank-corrected spectrum.

-

Plot Data: For both the standard (Rhodamine 101) and the sample (8-DY547-cGMP), create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance (X-axis).

-

Determine Gradient: Perform a linear regression on each data set. The slope of the resulting line is the gradient (Grad). A high coefficient of determination (R² > 0.99) validates that the measurements were conducted in a concentration range free of quenching and inner-filter effects.

-

Calculate Quantum Yield: The quantum yield of the unknown sample (Φx) is calculated using the following equation[17][20]:

Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

Where:

-

Φx is the quantum yield of 8-DY547-cGMP.

-

Φstd is the known quantum yield of the standard (Rhodamine 101 in ethanol, ≈ 1.0).

-

Gradx is the gradient from the plot for 8-DY547-cGMP.

-

Gradstd is the gradient from the plot for Rhodamine 101.

-

ηx and ηstd are the refractive indices of the solvents used for the sample and standard, respectively. Since the same solvent (ethanol) is used for both, this term (ηx² / ηstd²) equals 1 and can be omitted.

-

Application in a Biological Context: cGMP Signaling

The quantitative data derived from an accurate Φf measurement is crucial for interpreting biological experiments. 8-DY547-cGMP is frequently used to study CNG channels, which are vital for processes like visual and olfactory signal transduction.[2]

The diagram below illustrates the canonical signaling pathway leading to CNG channel activation and highlights where a fluorescent probe like 8-DY547-cGMP provides insight.

Caption: cGMP Signaling Pathway and CNG Channel Activation.

Conclusion

The fluorescence quantum yield is a cornerstone photophysical parameter that dictates the performance and quantitative reliability of a fluorescent probe. For the 8-DY547-cGMP conjugate, an accurate Φf value is indispensable for researchers aiming to translate fluorescence intensity data into meaningful biological insights, whether in drug screening, kinetic binding assays, or cellular imaging. The relative measurement method, when executed with meticulous attention to detail regarding the purity of reagents, sample concentration, and instrument parameters, provides a robust and accessible means to this end. By following the validated protocol and understanding the causal relationships behind each step, scientists can confidently characterize this powerful tool and enhance the integrity and impact of their research into cGMP-mediated signaling pathways.

References

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Fluorescence Quantum Yields: Methods of Determination and Standards. Semantic Scholar. [Link]

-

Fluorescence quantum yield measurement. JASCO Global. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Fluorescence Quantum Yields: Methods of Determination and Standards. ResearchGate. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. LabRulez LCMS. [Link]

-

Relative Quantum Yield. Edinburgh Instruments. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. ACS Publications. [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]

-

8-[DY-547]-AET-cGMP. BIOLOG Life Science Institute. [Link]

-

Honda, A., Adams, S. R., Sawyer, C. L., Lev-Ram, V., Tsien, R. Y., & Dostmann, W. R. (2001). Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Iα and Green Fluorescent Proteins. Analytical Chemistry. [Link]

-

Veliath, E., Kim, S., Gaffney, B. L., & Jones, R. A. (2011). Synthesis and characterization of C8 analogs of c-di-GMP. Nucleosides, Nucleotides & Nucleic Acids. [Link]

-

Variables that Influence Fluorescence Measurements. Chemistry LibreTexts. [Link]

-

Fihey, A., et al. (2017). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC - NIH. [Link]

-

Fluorescent Dyes - Select The Best Label For Your Assay!. Eurofins Genomics. [Link]

-

Hofmann, F. (2020). The cGMP system: components and function. Biological Chemistry. [Link]

-

8-[DY-547]-AET-cAMP. BIOLOG Life Science Institute. [Link]

-

Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Iα and Green Fluorescent Proteins. ACS Publications. [Link]

-

cGMP Signaling in the Cardiovascular System—The Role of Compartmentation and Its Live Cell Imaging. MDPI. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed. [Link]

Sources

- 1. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of C8 analogs of c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]

- 8. caymanchem.com [caymanchem.com]

- 9. Spectrum [DY-547] | AAT Bioquest [aatbio.com]

- 10. 8-[DY-547]-AET-cGMP BIOLOG Life Science Institute [biolog.de]

- 11. 8-[DY-547]-AET-cAMP BIOLOG Life Science Institute [biolog.de]

- 12. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 15. jasco-global.com [jasco-global.com]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. edinst.com [edinst.com]

- 19. d-nb.info [d-nb.info]

- 20. lcms.labrulez.com [lcms.labrulez.com]

Methodological & Application

Advanced Application Note: Fluorescence Polarization Assays Using 8-DY547-cGMP

Abstract & Introduction

This guide details the protocol for utilizing 8-DY547-cGMP (also known as 8-[DY-547]-AET-cGMP) as a high-performance fluorescent tracer in Fluorescence Polarization (FP) assays.[1][2] While traditional FP assays rely on fluorescein (FITC) conjugates, 8-DY547-cGMP offers a distinct advantage: it is a red-shifted tracer (Ex 557 nm / Em 574 nm).[1][2]

This spectral profile significantly reduces interference from autofluorescent small molecules common in drug discovery libraries, thereby improving the Z' factor and assay robustness.[1] This protocol focuses on two primary applications:

-

Competitive Immunoassays: For quantifying cGMP levels (Guanylyl Cyclase or Phosphodiesterase screening).[2]

-

Direct Binding Assays: For characterizing cGMP-binding domains (e.g., PKG, CNG channels, GAF domains).[1][2]

Material Properties: 8-DY547-cGMP

Understanding the physicochemical properties of the tracer is critical for assay optimization. 8-DY547-cGMP is a cyclic GMP analog modified at the 8-position of the guanine ring with the DY-547 fluorophore via an aminoethylthio (AET) spacer.[1][2]

Table 1: Physicochemical & Spectral Properties[1][2][3][4][5][6]

| Property | Specification | Notes |

| Molecule Name | 8-DY547-cGMP | Alt: 8-[DY-547]-AET-cGMP |

| Molecular Weight | ~1063.0 g/mol | (Sodium salt form) |

| Excitation Max | 557 nm | Compatible with Cy3/Rhodamine filters |

| Emission Max | 574 nm | Red-shifted emission reduces background |

| Extinction Coeff.[1][2][3][4] ( | 150,000 | High quantum yield |

| Solubility | Water, Aqueous Buffers, DMSO | Stock solutions (100 µM) stable at -20°C |

| Ligand Selectivity | High affinity for anti-cGMP Abs | Also binds PKG and CNG channels |

Storage & Handling:

-

Lyophilized: Store at -20°C in the dark.

-

Stock Solution: Dissolve in PCR-grade water or anhydrous DMSO to 100 µM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Light Sensitivity: DY-547 is photostable but should be protected from direct intense light during prolonged incubations.[1][2]

Assay Principle & Logic

The Competitive FP Mechanism (PDE/GC Screening)

In a competitive assay, 8-DY547-cGMP (the Tracer ) competes with unlabeled cGMP (the Analyte ) for a specific binding site on a large molecule, typically an Anti-cGMP Antibody .[1][2]

-

Low cGMP (High FP): The Tracer binds the Antibody.[2] The complex is large and rotates slowly.[5] Result: High Polarization (mP).

-

High cGMP (Low FP): Unlabeled cGMP displaces the Tracer.[2] The free Tracer rotates rapidly.[6] Result: Low Polarization (mP).

Mechanistic Diagram

The following diagram illustrates the competitive displacement logic used for PDE inhibition or GC activation screens.

Figure 1: Competitive Fluorescence Polarization mechanism. High concentrations of unlabeled cGMP displace the 8-DY547-cGMP tracer, resulting in decreased polarization.[1][2]

Protocol 1: Competitive FP Immunoassay (PDE/GC Screening)

This protocol is designed for a 384-well plate format (20 µL final volume).[1][2] It can be scaled to 96-well or 1536-well formats.[1][2]

Reagents & Buffers[1][2]

-

Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM MgCl2.[1][2] (Add 1 mM DTT fresh if using enzymes that require reduction).[2]

-

Tracer: 8-DY547-cGMP (diluted to 2X working concentration, typically 2-10 nM).[1][2]

-

Binder: Anti-cGMP Antibody (e.g., Millipore or PerkinElmer generic anti-cGMP).[1][2]

-

Stop Solution (for PDE assays): 20 mM EDTA (to chelate Mg2+ and stop PDE activity) + Detection Mix.[2]

Optimization Step: Antibody Titration (Kd Determination)

Before running a screen, you must determine the optimal antibody concentration.[1][2]

-

Prepare Tracer: Dilute 8-DY547-cGMP to 2 nM in Assay Buffer.

-

Prepare Antibody: Prepare a 1:2 serial dilution of the antibody (starting from ~1 µM down to ~0.1 nM).[2]

-

Incubate: Mix 10 µL Tracer + 10 µL Antibody dilution in a black 384-well plate.

-

Read: Incubate 60 mins at RT in dark. Read FP (Ex 550/Em 580).

-

Calculate: Plot mP vs. [Antibody]. Fit to a sigmoidal dose-response curve.

-

Selection: Choose the antibody concentration that yields ~50-80% of the maximum mP shift .[1][2] This ensures the assay is sensitive to displacement.

PDE Inhibition Assay Workflow

Objective: Screen compounds for inhibition of Phosphodiesterase (PDE).

-

Compound Addition: Dispense 100 nL of test compounds (in DMSO) into wells.

-

Enzyme Mix: Add 10 µL of PDE Enzyme (concentration determined by prior linearity testing) in Assay Buffer.

-

Incubation 1: Incubate 15 mins (Pre-incubation of inhibitor + enzyme).

-

Substrate Start: Add 5 µL of cGMP Substrate (at Km concentration).

-

Reaction: Incubate at RT for 30-60 mins.

-

Detection/Stop: Add 5 µL of Detection Mix containing:

-

Equilibration: Incubate 60 mins at RT (Dark).

-

Read: Measure Fluorescence Polarization.

Data Logic:

-

Inhibitor Present: PDE blocked -> High cGMP remains -> Displaces Tracer -> Low mP .[1][2]

-

No Inhibitor: PDE active -> cGMP hydrolyzed to GMP -> GMP does not bind Ab -> Tracer binds Ab -> High mP .[1][2]

-

Note on Polarity: This is a "Signal Increase" assay for activity, or "Signal Decrease" for inhibition?

Protocol 2: Direct Binding (Receptor/Channel Characterization)[1][2]

Use this protocol to measure the affinity (

-

Protein Titration: Prepare serial dilutions of the target protein in Assay Buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).[1]

-

Tracer Addition: Add 8-DY547-cGMP to a fixed final concentration of 1 nM .

-

Expert Tip: Keep tracer concentration well below the expected

to avoid "ligand depletion" artifacts.

-

-

Volume: 20 µL total volume in black low-binding 384-well plates.

-

Incubation: 30-60 mins at RT.

-

Read: Measure mP.

-

Analysis: Fit data to a one-site binding model:

[1][2]

Data Analysis & Troubleshooting

Calculating Polarization (mP)

Most readers calculate this automatically, but the fundamental formula is:

- : Intensity parallel to excitation plane.[2]

- : Intensity perpendicular to excitation plane.[2]

- : Grating factor (Instrument specific, usually ~1.0 for red dyes, but must be calibrated).[1][2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Total Fluorescence | Wrong filters or Gain too low | Ensure Ex/Em filters match (550/570nm). Increase Gain. |

| Small Assay Window ( | Tracer degradation or Ab binding failure | Check Tracer purity.[2] Re-titrate Antibody. Ensure buffer pH is correct. |

| High Background mP | Tracer aggregation or sticking | Add 0.01% Triton X-100 or Tween-20.[1][2] Use Non-Binding Surface (NBS) plates.[2] |

| Z' < 0.5 | Pipetting error or interference | Use red-shifted 8-DY547-cGMP (this protocol) to minimize compound interference. |

Workflow Visualization

Figure 2: Step-by-step workflow for a PDE inhibition screen using 8-DY547-cGMP.

References

-

Biolog Life Science Institute. 8-[DY-547]-AET-cGMP Product Information. Retrieved from [Link][1][2]

-

Biskup, C., et al. (2007). Relating ligand binding to activation gating in CNGA2 channels.[1][2] Nature, 446, 440-443.[1][2][4] [Link][1][2]

-

Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening.[1][2] Expert Opinion on Drug Discovery, 6(1), 17–32.[1][2] [Link]

Sources

measuring CNGA2 channel kinetics with 8-DY547-cGMP

Measuring CNGA2 Channel Gating Kinetics with the Fluorescent cGMP Analog 8-DY547-cGMP

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Dynamics of Olfactory Signaling

Cyclic nucleotide-gated (CNG) channels are crucial players in sensory transduction, particularly in vision and olfaction.[1][2] The CNGA2 subunit is a key component of the olfactory CNG channel, which, upon binding of cyclic guanosine monophosphate (cGMP), undergoes a conformational change to allow the influx of cations, leading to cellular depolarization and the propagation of a nerve impulse.[3] Understanding the kinetics of this process – the speed of channel opening and closing in response to cGMP – is fundamental to deciphering the mechanisms of olfaction and for the development of novel therapeutics targeting these channels.

Fluorescence-based assays offer a powerful alternative to traditional electrophysiological methods for studying ion channel kinetics, providing high-throughput capabilities and detailed molecular insights.[4][5] This guide details a robust methodology for measuring the binding and gating kinetics of the CNGA2 channel using 8-DY547-cGMP, a fluorescently labeled cGMP analog. 8-DY547-cGMP is a potent, high-affinity agonist of CNGA2 channels, allowing for the direct visualization and quantification of ligand binding and subsequent channel activation in real-time.[2][6] The use of such fluorescent ligands provides a significant advantage by enabling the simultaneous measurement of ligand binding and channel function, which can be particularly insightful for understanding the allosteric coupling between these two events.[1][2]

This document provides a comprehensive overview of the principles, detailed step-by-step protocols for experimental execution, data analysis workflows, and a troubleshooting guide to empower researchers to successfully implement this technique.

Principle of the Assay

This method relies on the use of confocal microscopy to monitor the fluorescence of 8-DY547-cGMP as it binds to CNGA2 channels expressed in a cellular system. The core principle is that the local concentration of the fluorescent ligand increases in the vicinity of the channel upon binding, leading to a detectable increase in fluorescence intensity in that region. By rapidly applying and washing out 8-DY547-cGMP and monitoring the corresponding changes in fluorescence over time, we can extract key kinetic parameters, such as the association rate constant (k_on_) and the dissociation rate constant (k_off_).

Simultaneous electrophysiological recordings, such as patch-clamp, can be integrated with fluorescence imaging to directly correlate ligand binding events with channel opening and ion flux, providing a more complete picture of the structure-function relationship of the CNGA2 channel.[7][8][9]

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. (Example) | Notes |

| 8-DY547-cGMP | BIOLOG Life Science Institute | D 087 | Store at -20°C, protected from light. |

| HEK293 cells | ATCC | CRL-1573 | Or other suitable cell line. |

| CNGA2 expression vector | GenScript | (Custom) | Plasmid containing the human CNGA2 cDNA. |

| Lipofectamine 3000 | Thermo Fisher Scientific | L3000015 | Or other suitable transfection reagent. |

| DMEM, high glucose | Gibco | 11965092 | |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 | |

| Penicillin-Streptomycin | Gibco | 15140122 | |

| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 | |

| Glass-bottom dishes (35 mm) | MatTek Corporation | P35G-1.5-14-C | |

| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 | For fixed cell imaging. |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | |

| Antifade Mounting Medium | Thermo Fisher Scientific | P36930 | For fixed cell imaging. |

Experimental Workflow & Signaling Pathway

CNGA2 Channel Activation Pathway

Experimental Protocol Workflow

Detailed Experimental Protocols

Protocol 1: Cell Culture and Transfection

-

Causality: The choice of a robust and easily transfectable cell line like HEK293 is crucial for achieving high levels of CNGA2 expression, which is necessary for a good signal-to-noise ratio in fluorescence measurements.[10]

-

Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Passage the cells every 2-3 days to maintain them in the exponential growth phase.

-

Plating for Transfection: The day before transfection, seed the HEK293 cells onto 35 mm glass-bottom dishes at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: On the day of transfection, prepare the transfection complexes according to the Lipofectamine 3000 manufacturer's protocol. Briefly, dilute the CNGA2 expression plasmid and Lipofectamine 3000 separately in Opti-MEM, then combine and incubate for 15-20 minutes at room temperature. Add the transfection complex dropwise to the cells.

-

Post-Transfection Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the CNGA2 channels on the plasma membrane.[11]

Protocol 2: Kinetic Measurements using Confocal Microscopy

-

Causality: Precise control over the timing of ligand application and removal is critical for accurately measuring rapid kinetic events. A perfusion system allows for the rapid exchange of solutions, which is essential for determining on- and off-rates.

-

Microscope Setup:

-

Turn on the confocal microscope, laser lines, and environmental chamber. Allow the system to warm up for at least 30 minutes to ensure stability.

-

Set the environmental chamber to 37°C and 5% CO2.

-

For 8-DY547-cGMP, use a 561 nm laser for excitation and set the detector to collect emission between 570-620 nm.

-

Use a high numerical aperture (NA) oil-immersion objective (e.g., 60x or 100x) for optimal light collection and spatial resolution.

-

-

Sample Mounting: Mount the glass-bottom dish with the transfected cells onto the microscope stage.

-

Cell Selection: Identify a healthy, transfected cell expressing CNGA2 at the plasma membrane. A good candidate will show a clear membrane-localized fluorescence signal.

-

Baseline Measurement: Perfuse the cells with a control buffer (e.g., HEPES-buffered saline) and acquire a baseline fluorescence image.

-

Association (k_on) Measurement:

-

Rapidly switch the perfusion to a buffer containing a known concentration of 8-DY547-cGMP.

-

Immediately start acquiring a time-lapse series of images at a high frame rate (e.g., 1-5 frames per second).

-

Continue imaging until the fluorescence signal reaches a steady state, indicating that the binding has reached equilibrium.

-

-

Dissociation (k_off) Measurement:

-

After the association phase, rapidly switch the perfusion back to the control buffer (without 8-DY547-cGMP).

-

Continue acquiring a time-lapse series of images at the same frame rate to monitor the decay of the fluorescence signal as the ligand dissociates from the channels.

-

-

Control for Non-Specific Binding: To determine the level of non-specific binding, repeat the experiment on untransfected cells or in the presence of a high concentration of a non-fluorescent competing ligand. Subtract this non-specific signal from the total binding signal.[12]

Protocol 3: Photobleaching Mitigation

-

Causality: Photobleaching, the irreversible destruction of the fluorophore by excitation light, can be a significant source of error in kinetic measurements.[13][14] Minimizing light exposure is paramount for obtaining accurate data.

-

Minimize Excitation Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.

-

Reduce Exposure Time: Use the shortest possible pixel dwell time or camera exposure time that still yields a clear image.

-

Use Antifade Reagents: For fixed-cell experiments, use a commercially available antifade mounting medium. For live-cell imaging, consider adding oxygen scavengers to the imaging buffer if compatible with cell health.[14][15]

-

Image a Fresh Field of View: For each new kinetic measurement, move to a new area of the coverslip to avoid using cells that have already been exposed to significant amounts of excitation light.[13]

Data Analysis and Interpretation

The primary output of the experiment is a series of images from which the fluorescence intensity in a region of interest (ROI) on the cell membrane is measured over time. This intensity profile is then used to determine the kinetic parameters.

Data Extraction

-

ROI Selection: In your image analysis software (e.g., ImageJ/Fiji, MATLAB), draw an ROI around a section of the plasma membrane of a transfected cell.

-

Intensity Measurement: Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

-

Background Subtraction: Select a background ROI in a region without cells and subtract the mean intensity of this ROI from the membrane ROI intensity for each frame.

-

Normalization: Normalize the fluorescence data to the baseline (pre-stimulation) intensity.

Kinetic Modeling

The association and dissociation phases of the fluorescence time course can be fitted with exponential functions to extract the observed rate constants.

-

Association Phase: The increase in fluorescence during ligand application can be fitted to a single exponential function:

-

F(t) = F_max * (1 - exp(-k_obs * t))

-

Where F(t) is the fluorescence at time t, F_max is the maximum fluorescence at equilibrium, and k_obs is the observed association rate constant.

-

-

Dissociation Phase: The decay in fluorescence during washout can be fitted to a single exponential function:

-

F(t) = F_0 * exp(-k_off * t)

-

Where F_0 is the fluorescence at the start of the washout and k_off is the dissociation rate constant.

-

The association rate constant (k_on) can then be calculated from the relationship: k_obs = k_on * [L] + k_off Where [L] is the concentration of the fluorescent ligand. By measuring k_obs at several different ligand concentrations and plotting k_obs versus [L], k_on can be determined from the slope of the resulting linear fit.

For CNGA2, which exhibits cooperative binding, more complex models may be necessary to accurately describe the kinetics.[16][17][18] The Hill equation can be used to describe the equilibrium binding data and provides an indication of the degree of cooperativity.[6] More sophisticated kinetic models, such as the Monod-Wyman-Changeux (MWC) model, may be required for a more detailed analysis of the allosteric transitions involved in channel gating.[17]

| Parameter | Description | How to Determine |

| k_on | Association rate constant | Slope of the plot of k_obs vs. [ligand] |

| k_off | Dissociation rate constant | From the fit of the dissociation phase |

| K_d | Equilibrium dissociation constant | k_off / k_on |

| Hill Coefficient (n_H) | Measure of cooperativity | From fitting equilibrium binding data to the Hill equation |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or weak fluorescence signal | - Low transfection efficiency- Low CNGA2 expression- Incorrect microscope settings | - Optimize transfection protocol (cell density, DNA:reagent ratio).- Use a stronger promoter in the expression vector.- Verify laser lines, filter sets, and detector settings are appropriate for 8-DY547-cGMP.[19] |

| High background fluorescence | - Autofluorescence from cells or media- Non-specific binding of 8-DY547-cGMP | - Use phenol red-free imaging medium.- Image untransfected cells to determine the level of non-specific binding and subtract it from the signal.- Include a blocking step with a non-specific protein (e.g., BSA) if non-specific binding is high.[15][20] |

| Rapid photobleaching | - Excitation light is too intense- Prolonged exposure to light | - Reduce laser power to the minimum required for a good signal.- Decrease exposure time or pixel dwell time.- Use an antifade reagent for fixed samples.[13][14]- Image a fresh field of view for each experiment. |

| Data is noisy | - Low signal-to-noise ratio- Detector gain is too low | - Increase laser power slightly or use a more sensitive detector.- Increase the detector gain, being careful not to saturate the signal.- Average multiple measurements to improve the signal-to-noise ratio. |

| Kinetic curves do not fit well to a single exponential | - Cooperative binding of the ligand- Multiple binding sites with different affinities- Photobleaching is affecting the curve shape | - Use a more complex model that accounts for cooperativity (e.g., Hill equation for equilibrium data, multi-exponential fits for kinetics).[6][17]- Ensure that photobleaching is minimized, as it can distort the kinetic profile. |

References

-

Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. National Institutes of Health. [Link]

-

Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. PMC, National Institutes of Health. [Link]

-

Combining single-molecule imaging and single-channel electrophysiology. PubMed. [Link]

-

Thermodynamics of Activation Gating in Olfactory-Type Cyclic Nucleotide-Gated (CNGA2) Channels. PMC, National Institutes of Health. [Link]

-

Novel Fluorescent Cyclic Nucleotide Derivatives to Study CNG and HCN Channel Function. Biophysical Journal. [Link]

-

Cooperative Binding. PMC, National Institutes of Health. [Link]

-

Troubleshooting guide. National Center for Biotechnology Information. [Link]

-

Fluorescence labeling strategies for the study of ion channel and receptor cell surface expression: A comprehensive toolkit for extracellular labeling of TRPV1. PubMed Central. [Link]

-

Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. [Link]

-

Photobleaching and Stability of Red Fluorescent Proteins. ResearchGate. [Link]

-

Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. National Institutes of Health. [Link]

-

7 Ion Flux and Ligand Binding Assays for Analysis of Ion Channels. SpringerLink. [Link]

-

cAMP binding to closed pacemaker ion channels is cooperative. PNAS. [Link]

-

Imaging Large Cohorts of Single Ion Channels and Their Activity. Frontiers in Synaptic Neuroscience. [Link]

-

Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem. [Link]

-

Mathematical models of C-type and N-type inactivating heteromeric voltage gated potassium channels. Frontiers in Molecular Neuroscience. [Link]

-

Preparation of cells for assessing ultrastructural localization of nanoparticles with transmission electron microscopy. ResearchGate. [Link]

-

Best Practices for Sample Preparation in Cell Imaging. IDEA Bio-Medical. [Link]

-

Troubleshooting Guide Immuno-Fluorescence. LOEWE Biochemica. [Link]

-

Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons. PMC, National Institutes of Health. [Link]

-

Rationalizing Tight Ligand Binding through Cooperative Interaction Networks. Journal of Chemical Information and Modeling. [Link]

-

Kinetic Spectroscopic Quantification using Two-Step Chromogenic and Fluorogenic Reactions: From Theoretical Modeling to Experimental Quantification of Biomarkers in Practical Samples. ResearchGate. [Link]

-

Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. MDPI. [Link]

-

Analyzing Kinetic Binding Data. Assay Guidance Manual, National Center for Biotechnology Information. [Link]

-

Activation of olfactory cyclic-nucleotide gated channels revisited. PMC, National Institutes of Health. [Link]

-

Fluorophore-Labeled Cyclic Nucleotides as Potent Agonists of Cyclic Nucleotide-Regulated Ion Channels. PubMed. [Link]

-

Identification of structures for ion channel kinetic models. Digital Commons@Becker. [Link]

-

STRUCTURAL MODELS OF LIGAND-GATED ION CHANNELS: SITES OF ACTION FOR ANESTHETICS AND ETHANOL. PubMed Central. [Link]

-

Macroscopic control of cell electrophysiology through ion channel expression. eLife. [Link]

-

Preparation of live cell samples for uorescence spectroscopy and computational super-resolution imaging. protocols.io. [Link]

-

New protocol for Concentration Through Kinetics (CTK)!. LigandTracer. [Link]

-

Fitting binding of fluorescent ligands. GraphPad. [Link]

-

Preparation of cells for assessing ultrastructural localization of nanoparticles with transmission electron microscopy. Case Western Reserve University. [Link]

-

Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Ir and Green Fluorescent Proteins. Journal of the American Chemical Society. [Link]

-

Models that contain Channel/Receptor. ModelDB. [Link]

-

Mechanisms and physiological implications of cooperative gating of clustered ion channels. Physiological Reviews. [Link]

-

Stopped-Flow Fluorometric Ion Flux Assay for Ligand-Gated Ion Channel Studies. ResearchGate. [Link]

-

Structure and Physiological Role of Ion Channels Studied by Fluorescence Spectroscopy. ResearchGate. [Link]

-

How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Keyence. [Link]

-

Fluorescence intensity analyses. Protocols.io. [Link]

-

Troubleshooting | Fluorescence: Detection. YouTube. [Link]

Sources

- 1. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorophore-Labeled Cyclic Nucleotides as Potent Agonists of Cyclic Nucleotide-Regulated Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. mdpi.com [mdpi.com]

- 6. Novel Fluorescent Cyclic Nucleotide Derivatives to Study CNG and HCN Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combining single-molecule imaging and single-channel electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Imaging Large Cohorts of Single Ion Channels and Their Activity [frontiersin.org]

- 9. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Best Practices for Sample Preparation in Cell Imaging [idea-bio.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]

- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 16. Thermodynamics of Activation Gating in Olfactory-Type Cyclic Nucleotide-Gated (CNGA2) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cooperative Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 20. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]

Application Note: High-Precision PDE Activity Profiling via 8-DY547-cGMP Fluorescence Polarization

Executive Summary

This guide details the protocol for utilizing 8-DY547-cGMP (8-(2-[Dy-547]-aminoethylthio)-guanosine-3',5'-cyclic monophosphate) as a high-performance fluorescent tracer in Fluorescence Polarization (FP) assays.[1]

Unlike traditional radiometric methods or colorimetric assays, this protocol leverages the red-shifted spectral properties of the DY-547 fluorophore (Ex: 557 nm / Em: 574 nm) to minimize interference from autofluorescent compounds in high-throughput screening (HTS).[1] This assay is designed as a competitive displacement immunoassay , quantifying Phosphodiesterase (PDE) activity by measuring the consumption of unlabeled cGMP.[1]

Key Advantages:

-

Spectral Superiority: DY-547 excitation/emission avoids the common blue/green interference found in fluorescein-based assays.[1]

-

Hydrolysis Resistance: The 8-position modification renders the tracer highly resistant to PDE hydrolysis, ensuring signal stability during the detection phase.

-

Homogeneous Format: "Mix-and-read" workflow with no wash steps.

Assay Principle & Mechanism

The assay relies on the principle of competitive binding detected via Fluorescence Polarization (FP).[1]

-

Enzymatic Phase: PDE enzymes hydrolyze unlabeled cGMP (substrate) into 5'-GMP.[1]

-

Detection Phase: A detection mix is added containing a cGMP-specific antibody (or binding protein) and the 8-DY547-cGMP tracer .[1]

-

Competition:

-

Low PDE Activity: High levels of remaining unlabeled cGMP compete with the tracer for antibody binding sites.[1] The tracer remains free in solution (tumbling rapidly)

Low Polarization (mP) . -

High PDE Activity: Unlabeled cGMP is depleted.[1] The tracer binds to the large antibody complex (tumbling slowly)

High Polarization (mP) .[1][2]

-

Mechanism Visualization

Figure 1: Competitive FP workflow. High PDE activity leads to tracer binding (High mP).[1] Inhibition leads to tracer displacement (Low mP).[1]

Materials & Reagents

Core Reagents

| Component | Specification | Source/Notes |

| Tracer | 8-[DY-547]-AET-cGMP | Biolog Life Science Inst. (Cat.[1][3][4][5][6][7] D 087/D 224) |

| Substrate | cGMP, Sodium Salt | High purity (>99%) |

| Enzyme | Recombinant PDE (e.g., PDE5A, PDE9A) | Target specific |

| Binding Protein | Anti-cGMP Antibody (Monoclonal) | Must have low cross-reactivity with 5'-GMP |

| Assay Buffer | 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.05% Tween-20 | Supplement with 1 mM DTT fresh |

| Stop Solution | Buffer + EDTA (high concentration) | Chelates Mg²⁺ to stop PDE activity |

Instrumentation

-

Plate Reader: Multimode reader capable of Fluorescence Polarization.[1][2][8]

-

Filters/Monochromator:

-

Plates: 384-well black, low-binding microplates (e.g., Corning 3575).[1]

Experimental Protocol

Phase 1: Tracer/Antibody Optimization (Binding Isotherm)

Before running the enzyme assay, you must determine the optimal antibody concentration that binds ~80% of the tracer.[1] This ensures maximum sensitivity to displacement.[1]

-

Preparation:

-

Prepare Tracer Stock : 10 nM 8-DY547-cGMP in Assay Buffer.

-

Prepare Antibody Titration : 2-fold serial dilution of Anti-cGMP Antibody (Start at 1/100 dilution down to 1/100,000).[1]

-

-

Plating:

-

Add 10 µL of Antibody dilution to wells.

-

Add 10 µL of 10 nM Tracer.[1]

-

-

Incubation: Incubate 60 minutes at Room Temperature (RT) in the dark.

-

Read: Measure FP (mP).

-

Analysis: Plot mP vs. Log[Antibody]. Determine the concentration yielding 80% of maximal binding (

).[1] Use this concentration for Phase 2.

Phase 2: PDE Enzymatic Assay (Competitive Mode)

Step 1: Enzyme Reaction

-

Compound Addition: Add 5 µL of test compound (inhibitor) or vehicle (DMSO) to the plate.

-

Note: Final DMSO concentration should be <2%.

-

-

Enzyme Addition: Add 5 µL of PDE Enzyme (diluted to predetermined activity level). Incubate 10 mins.

-

Substrate Initiation: Add 5 µL of unlabeled cGMP substrate (at

concentration, typically 1-5 µM).[1] -

Incubation: Incubate at RT for 30–60 minutes.

-

Target: Aim for 50-70% conversion of cGMP to 5'-GMP in vehicle control wells.

-

Step 2: Detection (Stop & Read)

-

Detection Mix: Prepare a mix containing:

-

Addition: Add 15 µL of Detection Mix to all wells.

-

Equilibration: Incubate 60 minutes at RT (dark).

-

Read: Measure Fluorescence Polarization (mP).

Data Analysis & Interpretation

Calculating Inhibition

Since this is a competitive assay, the relationship between Signal (mP) and Product (5'-GMP) is inverse to the Substrate (cGMP).[1]

-

High mP = Low cGMP = High PDE Activity (No Inhibition).[1]

-

Low mP = High cGMP = Low PDE Activity (Inhibition).[1]

Normalization Formula:

- : Vehicle control (Enzyme + Substrate + DMSO).[1] High polarization? No!

IC50 Determination

Plot % Inhibition vs. Log[Compound Concentration]. Fit using a 4-parameter logistic equation (Hill Slope).[1]

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Assay Window (<50 mP) | Tracer degradation or Antibody failure.[1] | 8-DY547-cGMP is stable, but check Ab activity. Ensure cGMP substrate concentration is not too high (saturating the Ab).[1] |

| High Background Fluorescence | Compound interference.[1] | DY-547 is red-shifted (574 nm) to minimize this, but check compounds for fluorescence at this specific wavelength.[1] |

| Drifting Signal | Temperature fluctuations.[1] | FP is temperature-dependent (viscosity changes).[1] Equilibrate plate and reader to the same temp (25°C). |

References

-

Biolog Life Science Institute. 8-[DY-547]-AET-cGMP Product Information. (Catalog No. D 087 / D 224).[1][5]

-

Huang, W., et al. (2002). "A fluorescence polarization assay for cyclic nucleotide phosphodiesterases."[1][9] Journal of Biomolecular Screening, 7(3), 215-222.[1][9]

-

Biskup, C., et al. (2007). "Relating ligand binding to activation gating in CNGA2 channels."[1][10] Nature, 446, 440-443.[1][10] (Demonstrates the utility of 8-DY547-cGMP as a specific tracer). [1]

-

Molecular Devices. Fluorescence Polarization (FP) Assay Principles. Application Note.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. 8-Fluo-AET-c-diGMP BIOLOG Life Science Institute [biolog.de]

- 4. 8-[DY-547]-AET-cAMP BIOLOG Life Science Institute [biolog.de]

- 5. 8-[DY-547]-AET-cGMP BIOLOG Life Science Institute [biolog.de]

- 6. 2'-[DY-547]-AHC-c-diGMP BIOLOG Life Science Institute [biolog.de]

- 7. pnas.org [pnas.org]

- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 9. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biolog.de [biolog.de]

single-molecule imaging techniques with 8-DY547-cGMP

Application Note: Single-Molecule Imaging of Ligand Binding Dynamics in CNG Channels using 8-DY547-cGMP

Executive Summary

This guide details the methodology for resolving discrete ligand-binding events and subunit stoichiometry in Cyclic Nucleotide-Gated (CNG) channels using the high-affinity fluorescent probe 8-[DY-547]-AET-cGMP (8-DY547-cGMP).[1] Unlike bulk fluorescence assays, this single-molecule (SM) approach allows researchers to deconstruct the complex allosteric transitions of tetrameric ion channels, correlating individual ligand binding steps with channel activation states.[1]

Key Application: Determining binding cooperativity, subunit stoichiometry, and dwell-time kinetics of cGMP interactions with CNGA2, CNGA4, or TAX-4 channel subunits.

Technical Principles & Probe Characteristics

The Probe: 8-[DY-547]-AET-cGMP

The choice of fluorophore is critical for single-molecule regimes. 8-DY547-cGMP replaces the standard fluorescein conjugates (fcGMP) often used in bulk studies.[1]

-

Structure: cGMP modified at the 8-position of the purine ring via an aminoethylthio (AET) spacer attached to DY-547.[1]

-

Why DY-547? It is a hydrophilic, sulfonate-rich indocarbocyanine dye (spectrally similar to Cy3).[1]

-

High Quantum Yield: Essential for detecting single fluorophores against background noise.[1][2]

-

Photostability: Superior to fluorescein, allowing longer observation windows for dwell-time analysis.[1]

-

Red-Shifted Emission (574 nm): Avoids cellular autofluorescence common in the green (GFP) channel, allowing simultaneous use with GFP-tagged receptor subunits.[1]

-

Table 1: Physicochemical Properties of 8-DY547-cGMP

| Property | Value | biological Relevance |

| Excitation Max | 557 nm | Compatible with 561 nm solid-state lasers.[1] |

| Emission Max | 574 nm | Distinct from GFP (510 nm), enabling dual-color colocalization.[1] |

| Extinction Coeff. | ~150,000 M⁻¹cm⁻¹ | High brightness for single-molecule detection.[1] |

| Kd (CNGA2) | ~1.0 - 2.0 µM (Bulk) | Similar affinity to native cGMP; activates channels with high efficacy.[1] |

| Solubility | Water/Ethanol | Highly soluble; minimizes aggregation on TIRF surfaces.[1] |

The Method: Nanovesicle-TIRF

To image single binding events, the channel must be isolated from the high cytosolic background of living cells. We utilize a Cell-Derived Nanovesicle strategy combined with Total Internal Reflection Fluorescence (TIRF) microscopy.[1] This confines the excitation volume to ~100 nm above the coverslip, illuminating only the surface-bound channels and the 8-DY547-cGMP molecules actually bound to them, while leaving the bulk pool of fluorescent ligand dark.

Experimental Workflow

The following diagram outlines the "Lock-in" imaging strategy, moving from sample preparation to kinetic analysis.

Figure 1: Workflow for isolating and imaging single CNG channels in cell-derived nanovesicles.[1]

Detailed Protocol

Phase 1: Surface Preparation & Immobilization

Objective: Create a "zero-background" surface where only specific channel-ligand interactions are visible.[1]

-

Chamber Assembly: Use pre-cleaned quartz slides. Functionalize with a mixture of mPEG-SVA (5000 Da) and Biotin-PEG-SVA (1:100 ratio) to prevent non-specific adsorption of the hydrophobic dye.[1]

-

Bait Deposition:

-

Incubate chamber with Streptavidin (0.2 mg/mL) for 5 mins.[1] Wash with T50 buffer (10 mM Tris, 50 mM NaCl, pH 7.5).[1]

-

Flow in Biotinylated Anti-GFP Nanobody (e.g., LaG-16 or similar high-affinity binder) at 20-50 nM.[1] Incubate 10 mins.

-

Note: Using nanobodies (15 kDa) instead of whole antibodies keeps the vesicle closer to the glass, maximizing the TIRF evanescent field intensity.

-

Phase 2: Sample Preparation (Nanovesicles)

Objective: Generate plasma membrane vesicles containing the GFP-tagged CNG channel (e.g., CNGA2-GFP).[1]

-

Expression: Transfect HEK293T cells with the plasmid encoding the CNG subunit fused to EGFP (N-terminal fusion is preferred for intracellular accessibility in this specific vesicle orientation).[1]

-

Vesiculation:

-

Capture: Flow the vesicle suspension into the imaging chamber. Incubate 15 mins. The anti-GFP nanobodies will capture vesicles exposing the GFP (and thus the Cyclic Nucleotide Binding Domain, CNBD) to the solution.[3]

Phase 3: Single-Molecule Imaging (TIRF)

Objective: Visualize discrete 8-DY547-cGMP binding events.

-

Microscope Setup:

-

Subunit Counting (The "Bleaching" Step):

-

Ligand Binding Recording:

-

Perfuse 8-DY547-cGMP at 10–50 nM .

-

Critical: Include an Oxygen Scavenging System (GLOX: Glucose Oxidase, Catalase, Trolox) to retard photobleaching of the DY-547.[1]

-

Record at 50–100 ms exposure time using 561 nm excitation.

-

Observation: You will see "blinking" spots at the location of the GFP signals. These are individual cGMP molecules binding and unbinding from the channel.

-

Data Analysis & Interpretation

The raw data consists of fluorescence intensity traces over time for single diffraction-limited spots.

Step Detection

Unlike bulk fluorescence, single-molecule traces show discrete intensity jumps.[1]

-

Step 1: Use a change-point detection algorithm (e.g., detected via Hidden Markov Modeling - HMM) to idealize the noisy trace into discrete levels.[1]

-

Step 2: Assign levels to the number of bound ligands (0, 1, 2, 3, or 4).

Dwell Time Analysis

Extract the duration of each "bound" state (

-

Histogramming: Plot the dwell times. A single-exponential decay indicates a simple one-step binding.[1]

-

Complex Kinetics: CNG channels often show multi-exponential dwell times, indicating conformational changes (e.g., the "lock-in" mechanism where the channel closes over the ligand, prolonging the bound state).

Table 2: Troubleshooting Common Artifacts

| Symptom | Probable Cause | Corrective Action |

| High Background Haze | Free 8-DY547-cGMP concentration too high (>100 nM).[1] | Reduce concentration; rely on longer acquisition to catch rare events. Ensure TIRF angle is critical (shallow). |

| Rapid Bleaching | Lack of oxygen scavengers. | Refresh GLOX buffer every 30 mins; add 2 mM Trolox (triplet state quencher). |

| Non-specific Binding | Sticky surface.[1] | Re-passivate slides with fresh PEG-SVA.[1] Ensure BSA block is included in buffer.[1] |

| No Binding Events | Vesicles are "inside-out" (CNBD inside). | The anti-GFP capture method selects for orientation, but ensure GFP is on the same side as CNBD (N-term for CNGs).[1] |

References

-

Biskup, C., Kusch, J., Schulz, E. et al. (2007).[1] Relating ligand binding to activation gating in CNGA2 channels.[1][4] Nature 446, 440–443.[5] [Link][1]

- Seminal work establishing the use of fluorescent cGMP analogs to correlate binding with g

-

Goldschen-Ohm, M.P., et al. (2021).[1] Single-molecule imaging with cell-derived nanovesicles reveals early binding dynamics at a cyclic nucleotide-gated ion channel.[1] bioRxiv. [Link][1]

- Describes the nanovesicle-TIRF protocol essential for modern single-molecule channel imaging.

-

Biolog Life Science Institute. (n.d.).[1] 8-[DY-547]-AET-cGMP Product Specification. [Link]

- Source for the specific fluorophore d

-

Kusch, J., et al. (2010).[1][6] Interdependence of Receptor Activation and Ligand Binding in HCN2 Pacemaker Channels.[6] Neuron 67, 75–85.[6] [Link][1]

- Provides comparative protocols for cAMP/cGMP analog binding kinetics.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Single-molecule imaging with cell-derived nanovesicles reveals early binding dynamics at a cyclic nucleotide-gated ion channel | bioRxiv [biorxiv.org]

- 4. Novel Fluorescent Cyclic Nucleotide Derivatives to Study CNG and HCN Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-[DY-547]-AET-cGMP BIOLOG Life Science Institute [biolog.de]

- 6. 8-[DY-547]-AET-cAMP BIOLOG Life Science Institute [biolog.de]

Application Note: Dissecting Ligand Binding Hysteresis in CNG Channels using Patch-Clamp Fluorometry and 8-DY547-cGMP

Abstract & Introduction

The classical study of ligand-gated ion channels relies on electrophysiology, which measures the final output (current) but remains blind to the initial input (ligand binding).[1][2] This "black box" limitation obscures the molecular mechanism of allostery—specifically, how binding energy is transduced into pore opening.[1]

In Cyclic Nucleotide-Gated (CNG) channels, this transduction is not a simple linear process.[1][3] It exhibits hysteresis , a phenomenon where the state of the channel depends on its history (activation vs. deactivation pathways).[1][3] This application note details a protocol to resolve this hysteresis using Patch-Clamp Fluorometry (PCF) . By utilizing 8-DY547-cGMP , a fluorescent agonist that retains high potency, researchers can simultaneously monitor ligand occupancy (fluorescence) and channel gating (current) in real-time.[1]

Key Applications

-

Allosteric Coupling Analysis: Quantifying the free energy difference between ligand binding to closed vs. open states.[1]

-

Kinetic Hysteresis: Distinguishing between activation and deactivation pathways.[1][3]

-

Drug Mechanism of Action: Determining if a modulator affects the binding site or the gating machinery.[1]

Mechanism of Action: The Hysteresis Loop

Hysteresis in CNG channels arises because the ligand unbinding rate is state-dependent.[1] According to the Monod-Wyman-Changeux (MWC) model extended to these channels, the ligand binds with higher affinity to the Open state than the Closed state.[1]

-

Activation Path: Ligands bind to the closed channel, driving the conformational change to Open.[1]

-